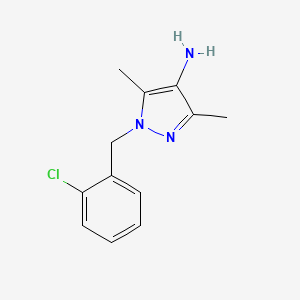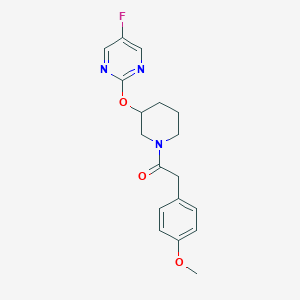
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being developed as a potential treatment for B-cell malignancies and autoimmune diseases.
科学的研究の応用
Pharmacokinetics and Bioequivalence
Research has focused on evaluating the pharmacokinetics and bioequivalence of fluoropyrimidine derivatives, such as S-1, an oral anticancer fluoropyrimidine formulation consisting of tegafur, 5-chloro-2,4-dihydroxypyridine, and potassium oxonate. A study aimed to evaluate the pharmacokinetics and bioequivalence of a newly developed generic formulation of S-1 in Chinese cancer patients compared with the branded reference formulation, showing similar pharmacokinetics with one dose (40 mg/m^2) in Chinese cancer patients and indicating that both formulations are well tolerated (Zhuang et al., 2013).
Clinical Trials and Treatment Efficacy
Numerous clinical trials have investigated the efficacy of fluoropyrimidine-based chemotherapy, such as capecitabine and S-1, in treating various cancers. For instance, a phase III trial investigated the effect of S-1 versus surgery alone in stage II or III gastric cancer, confirming that postoperative adjuvant therapy with S-1 significantly improves overall survival and relapse-free survival in patients who had undergone D2 gastrectomy (Sasako et al., 2011).
Drug Metabolism and Disposition
The disposition and metabolism of fluoropyrimidine derivatives have been the subject of pharmacological studies to understand their metabolic pathways and identify potential metabolites. For example, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provided insights into the drug's metabolic pathways, showing extensive metabolism and elimination primarily via the feces (Renzulli et al., 2011).
Pharmacogenetic Predictors of Chemotherapy Toxicity
Research has also focused on identifying pharmacogenetic predictors of toxicity in fluoropyrimidine-based chemotherapy. For example, a study highlighted the clinical significance of pharmacogenetic variants in genes like DPYD, TYMS, CDA, and MTHFR as predictors of fluoropyrimidine toxicity, underscoring the importance of considering genetic factors in chemotherapy planning and management (Loganayagam et al., 2013).
特性
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-15-6-4-13(5-7-15)9-17(23)22-8-2-3-16(12-22)25-18-20-10-14(19)11-21-18/h4-7,10-11,16H,2-3,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJULRPBRSWZHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
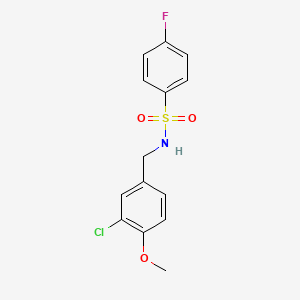
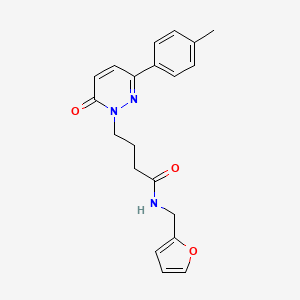
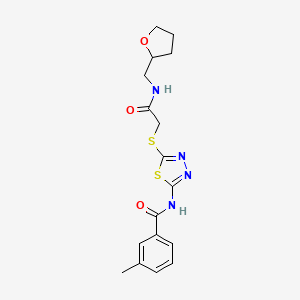
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2362976.png)
![2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide](/img/structure/B2362977.png)
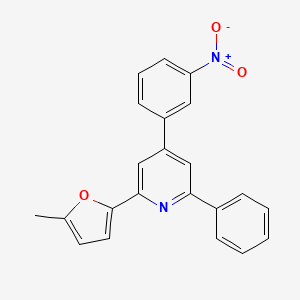
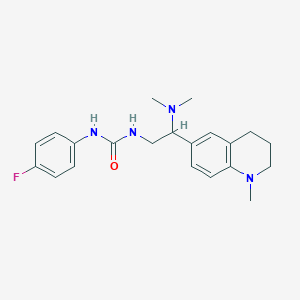
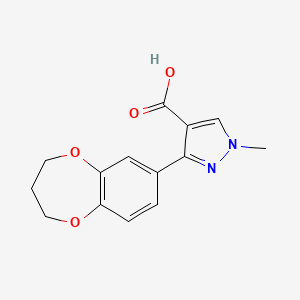
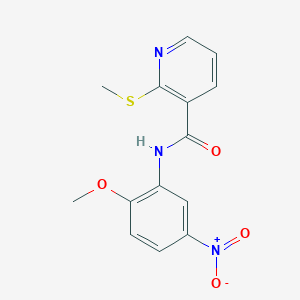
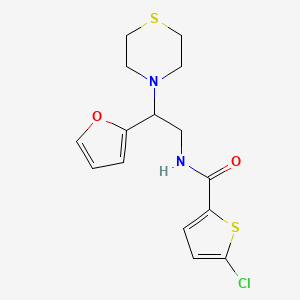
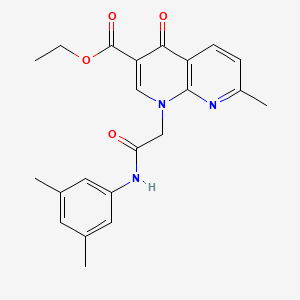
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)
![6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)
